N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a hydroxy-tetrahydronaphthalene moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Hydroxy-Tetrahydronaphthalene Intermediate: This step involves the reduction of naphthalene derivatives to form the tetrahydronaphthalene structure, followed by hydroxylation to introduce the hydroxy group.
Oxalamide Formation: The final step involves the reaction of the hydroxy-tetrahydronaphthalene intermediate with oxalyl chloride, followed by the addition of a benzylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, possibly serving as a lead compound in drug discovery for conditions such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxy group and the oxalamide linkage are key functional groups that facilitate these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N2-(2-hydroxyethyl)oxalamide
- N1-benzyl-N2-(2-hydroxyphenyl)oxalamide
- N1-benzyl-N2-(2-hydroxypropyl)oxalamide
Uniqueness
Compared to these similar compounds, N1-benzyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide is unique due to the presence of the tetrahydronaphthalene moiety. This structural feature imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-benzyl-N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(21-13-15-6-2-1-3-7-15)19(24)22-14-20(25)11-10-16-8-4-5-9-17(16)12-20/h1-9,25H,10-14H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESNZVCNSSPSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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